3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H10BrN3O2 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds emphasizes the importance of pyrazole carboxylic acid derivatives in synthetic chemistry. These compounds serve as key scaffolds in the synthesis of heterocyclic compounds due to their biological activities, such as antimicrobial, anticancer, and antiviral properties. The synthesis of these derivatives highlights their role in medicinal chemistry, providing a foundation for developing new drugs and understanding their interactions with biological systems (Cetin, 2020).
Biological and Medicinal Applications
The diverse biological activities of pyrazole carboxylic acid derivatives underscore their significance in drug discovery and development. These compounds exhibit a wide range of biological functions, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This versatility makes them crucial for the synthesis of biologically active compounds in organic chemistry, suggesting potential research applications for 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in similar contexts (Cetin, 2020).
Pharmacophore Design and Drug Development
The structure of pyrazole-based compounds is integral to the design of kinase inhibitors, highlighting their role in pharmacophore design. The pyrazolo[3,4-b]pyridine scaffold, for example, is versatile for interacting with kinases through multiple binding modes, serving as a key element in inhibitor binding. This suggests that related compounds, such as this compound, could be explored for similar applications, potentially leading to the development of new therapeutic agents (Wenglowsky, 2013).
Properties
IUPAC Name |
3-(2-bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-13-4-2-1-3-11(13)14-12(15(20)21)9-19(18-14)10-5-7-17-8-6-10/h1-9H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQPTZVPKDCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2C(=O)O)C3=CC=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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